4-(3-Chlorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine
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Overview
Description
4-(3-Chlorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorophenyl group, a methyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and piperidinyl groups through nucleophilic substitution reactions. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in polar aprotic solvents like DMF.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of new compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
4-(3-Chlorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine
- 4-(3-Bromophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine
- 4-(3-Chlorophenyl)-6-ethyl-2-(piperidin-3-yl)pyrimidine
Uniqueness
4-(3-Chlorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group can enhance its binding affinity to certain biological targets, while the piperidinyl group can improve its pharmacokinetic properties.
Properties
IUPAC Name |
4-(3-chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3/c1-11-8-15(12-4-2-6-14(17)9-12)20-16(19-11)13-5-3-7-18-10-13/h2,4,6,8-9,13,18H,3,5,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEJWGAZUVQLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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